molecular formula C6H14N2O B140597 N-(2-Hydroxyethyl)piperazine CAS No. 103-76-4

N-(2-Hydroxyethyl)piperazine

Cat. No.: B140597
CAS No.: 103-76-4
M. Wt: 130.19 g/mol
InChI Key: WFCSWCVEJLETKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)piperazine is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)piperazine can be synthesized by reacting triethanolamine with ammonia in the presence of hydrogen. The reaction is carried out at temperatures ranging from 100°C to 500°C and pressures from 10 to 500 bar. A heterogeneous catalyst containing zirconium oxide (ZrO2) or aluminum oxide (Al2O3), copper oxide (CuO), and oxides of cobalt, nickel, or molybdenum is used to facilitate the reaction .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing significant roles.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, amine derivatives, and oxides. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

N-(2-Hydroxyethyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)piperazine involves its interaction with molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical processes. It also interacts with enzymes and proteins, stabilizing their structures and enhancing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties such as lower volatility and higher stability compared to other piperazine derivatives. These characteristics make it particularly valuable in applications requiring long-term stability and minimal loss through evaporation .

Properties

IUPAC Name

2-piperazin-1-ylethanol
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InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSWCVEJLETKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3021853
Record name 1-Piperazineethanol
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Molecular Weight

130.19 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS]
Record name 1-Piperazineethanol
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CAS No.

103-76-4
Record name 1-Piperazineethanol
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Record name 1-(2-Hydroxyethyl)piperazine
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Record name N-(2-Hydroxyethyl)piperazine
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Record name 2-piperazin-1-ylethanol
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Record name 1-(2-HYDROXYETHYL)PIPERAZINE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-(2-Hydroxyethyl)piperazine often encountered as a component in buffer solutions?

A1: this compound, frequently found in its sulfonic acid derivative forms like HEPES (this compound-N'-(2-ethanesulfonic acid)) and HEPPSO (this compound-N'-2-hydroxypropanesulfonic acid), acts as a zwitterionic buffer. These compounds maintain a stable pH within a specific range, crucial for various biological and chemical reactions. [, ]

Q2: Can HEPES and HEPPSO interact with metal ions? How does this affect their use in research?

A2: Yes, both HEPES and HEPPSO can form complexes with metal ions, particularly copper (II). [, ] This property can be disadvantageous in studies involving trace metal speciation, as it may interfere with the accurate measurement and analysis of metal ion concentrations. Researchers should carefully consider this factor when selecting a buffer for experiments involving metal ions. []

Q3: What is the impact of HEPES buffer on the stability and surface chemistry of NaYF4:Yb,Er nanoparticles?

A3: Research indicates that while HEPES buffer can be used in the preparation of water-dispersible NaYF4:Yb,Er nanoparticles, it may alter the surface chemistry over time due to the presence of sulfo groups. This highlights the need to carefully consider the potential interactions between buffer systems and nanoparticle surfaces. []

Q4: How does this compound-N′-ethanesulfonic acid (HEPES) affect the fibrillation process of human calcitonin (hCT)?

A4: Studies show that hCT fibrillation occurs at a much slower rate in HEPES solution compared to phosphate buffer or acetic acid solution. [] HEPES appears to stabilize the spherical intermediate aggregates (nuclei) formed during the early stages of fibrillation. This stabilization prolongs the half-life of the intermediates and hinders the subsequent elongation of protofibrils into mature hCT fibrils. []

Q5: How does the presence of this compound-N'-2-ethanesulfonic acid (HEPES) in the buffer solution affect the binding of chromium to DNA?

A5: Research has shown that the total amount of chromium bound to DNA in reactions involving ascorbate and chromium(VI) is significantly lower in Tris.HCl buffer compared to HEPES buffer. [] This suggests that the specific buffer system used can influence the reactivity of chromium intermediates and their subsequent interactions with DNA.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol.

Q7: How do intermolecular interactions influence the infrared (IR) spectra of this compound-based nitrate salts?

A7: Intermolecular interactions, particularly hydrogen bonding, can alter the symmetry of nitrate ions in this compound-based salts. This change in symmetry is reflected in their IR spectra. [] Specifically, the nitrate ions exhibit a lower symmetry (C2v or Cs) compared to the ideal D3h symmetry of free nitrate ions. []

Q8: How does extracellular acidosis, potentially modulated by buffers like HEPES, impact cell survival under glucose-oxygen deprivation?

A9: Research suggests that extracellular acidosis, specifically at pH 6.2, can delay cell death in neuroblastoma x glioma hybrid cells under glucose-oxygen deprivation. [] This protective effect is linked to the preservation of cellular energy state rather than calcium influx inhibition. [] Buffers like HEPES could be used to study these effects further.

Q9: Can this compound derivatives be used to study protein interactions?

A10: Yes, a fluorescent analogue of phenylalanyl-tRNA containing a this compound-derived fluorophore was used to study its interaction with elongation factor Tu (EF-Tu). [] This study allowed for the direct measurement of the binding affinity and thermodynamic parameters of the interaction. []

Q10: How can collagen functionalization with this compound-N′-ethanesulfonic acid (HEPES) impact macrophage behavior?

A11: Studies have shown that macrophages cultured on HEPES-functionalized collagen surfaces exhibit stiffness-dependent inflammatory activation. [] This is in contrast to macrophages on acetic acid-functionalized surfaces, which show high inflammatory responses regardless of substrate stiffness. [] This suggests that HEPES functionalization allows for a more controlled and biomimetic microenvironment for studying macrophage responses to substrate stiffness.

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